2-Nitro-4-propoxyaniline CAS number
2-Nitro-4-propoxyaniline CAS number
An In-Depth Technical Guide to 5-Nitro-2-propoxyaniline (CAS: 553-79-7)
Abstract
This technical guide provides a comprehensive overview of 5-Nitro-2-propoxyaniline (CAS: 553-79-7), a compound of significant historical and research interest. Initially renowned as the artificial sweetener "P-4000," once considered 4,000 times sweeter than sucrose, its use in food has since been prohibited in many jurisdictions, including by the U.S. FDA.[1] Despite this, its unique structure continues to make it a valuable tool for researchers, particularly in the field of receptor biology and drug development. This document details its chemical identity, physicochemical properties, synthesis pathways, historical and modern applications, analytical methodologies, and essential safety protocols. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a detailed understanding of this molecule.
Compound Identification and Physicochemical Properties
Accurate identification is critical for any chemical compound. It is important to note that while the IUPAC name is 5-nitro-2-propoxyaniline, it is often referred to in literature by various synonyms.[1] The CAS number 553-79-7 definitively identifies this specific isomer.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 553-79-7 | PubChem[1], DrugFuture[2] |
| IUPAC Name | 5-nitro-2-propoxyaniline | PubChem[1] |
| Synonyms | P-4000, Ultrasüss, 5-Nitro-2-propoxybenzenamine, 2-Amino-4-nitro-1-propoxybenzene | DrugFuture[2], PubChem[1] |
| Molecular Formula | C₉H₁₂N₂O₃ | PubChem[1], DrugFuture[2] |
| Molecular Weight | 196.20 g/mol | PubChem[1], DrugFuture[2] |
| InChI Key | RXQCEGOUSFBKPI-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCCOC1=C(C=C(C=C1)[O-])N | PubChem[1] |
The physical and chemical properties of a compound dictate its handling, storage, and application. 5-Nitro-2-propoxyaniline is a solid at room temperature with limited water solubility.[1][2]
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid, Orange Crystals | Human Metabolome Database[1], DrugFuture[2] |
| Melting Point | 47.5 - 49 °C | DrugFuture[2], Human Metabolome Database[1] |
| Solubility in Water | 136 mg/L (0.136 mg/mL) at 20 °C | DrugFuture[2], Human Metabolome Database[1] |
| Stability | Stable in boiling water and dilute acids | DrugFuture[2] |
Synthesis and Mechanistic Considerations
The synthesis of 5-Nitro-2-propoxyaniline, as first described by Verkade et al. (1946), involves standard aromatic substitution reactions.[2] While specific, modern, high-yield protocols are proprietary or described in older literature, a conceptual pathway can be constructed based on the principles of organic chemistry. The causality for this pathway lies in the directing effects of the substituents on the aniline ring.
A plausible synthetic route involves two key transformations: etherification of a phenol and nitration of the aromatic ring. The order of these steps is critical. Starting with 2-aminophenol, the propoxy group would first be introduced via Williamson ether synthesis. The resulting 2-propoxyaniline would then be nitrated. The amino and propoxy groups are ortho-, para-directing activators, leading to the desired substitution at the 5-position (para to the propoxy group and meta to the amino group after considering steric hindrance).
Caption: Conceptual workflow for the synthesis of 5-Nitro-2-propoxyaniline.
Applications in Research and Drug Development
Historical Context: The Artificial Sweetener P-4000
The primary historical application of 5-Nitro-2-propoxyaniline was as a potent artificial sweetener known as P-4000.[2] Its intense sweetness, approximately 4,000 times that of sucrose, made it a compound of commercial interest.[2] However, subsequent toxicological studies raised significant safety concerns, leading to its prohibition as a food additive by regulatory bodies like the FDA.[1]
Modern Application: Probing Gustatory Receptors
In contemporary research, the unique structure of 5-Nitro-2-propoxyaniline makes it a valuable scaffold for designing molecular probes. Its known interaction with sweet taste receptors provides a foundation for developing tools to study receptor-ligand interactions.
A key application in this area is the synthesis of photoreactive derivatives for photoaffinity labeling.[3] This advanced technique is used to identify and map the binding sites of ligands on their target proteins. The process involves modifying the original molecule (the "scaffold") to include a photoreactive group, such as an azido or diazirine moiety. When this modified probe binds to its target receptor and is exposed to UV light, the photoreactive group forms a highly reactive species that creates a covalent bond with the receptor. This permanently "labels" the binding site, allowing researchers to isolate and identify the specific amino acid residues involved in the interaction.
Caption: Using a derivative to covalently label its biological target receptor.
This methodology is invaluable in drug development for validating drug targets and understanding the structural basis of molecular recognition, which is essential for designing more specific and effective therapeutics.
Analytical Protocols
The characterization and quantification of 5-Nitro-2-propoxyaniline require robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique given the compound's volatility and the detailed structural information provided by mass spectrometry.[1]
Protocol: Sample Preparation and Analysis by GC-MS
This protocol outlines a general procedure for the qualitative analysis of a solid sample of 5-Nitro-2-propoxyaniline.
Objective: To confirm the identity and purity of a 5-Nitro-2-propoxyaniline sample.
Materials:
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5-Nitro-2-propoxyaniline sample
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Dichloromethane (DCM), HPLC grade
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Volumetric flasks (10 mL)
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Micropipettes
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GC vials with septa caps
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Vortex mixer
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Analytical balance
Procedure:
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Standard Preparation (Causality: Establishing a known concentration for analysis):
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Accurately weigh approximately 10 mg of the 5-Nitro-2-propoxyaniline standard into a 10 mL volumetric flask.
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Dissolve the solid in DCM and fill to the mark. This creates a 1 mg/mL stock solution. The choice of DCM is based on its volatility and ability to dissolve nonpolar to moderately polar organic compounds.
-
Perform a serial dilution to create a working standard of approximately 10 µg/mL.
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-
Sample Preparation (Causality: Preparing the unknown for injection):
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Prepare a solution of the unknown sample in DCM at a concentration similar to the working standard (e.g., 10 µg/mL).
-
-
GC-MS Analysis (Causality: Separating and identifying the compound):
-
Transfer 1 mL of the prepared sample and standard solutions into separate GC vials.
-
Set up the GC-MS instrument with a suitable capillary column (e.g., a DB-5ms or equivalent).
-
Inject 1 µL of the sample into the GC.
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Run a temperature program that allows for the separation of the analyte from any potential impurities (e.g., start at 100°C, ramp to 280°C).
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-350.
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-
Data Interpretation (Causality: Confirming identity):
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Compare the retention time of the major peak in the sample chromatogram to that of the 5-Nitro-2-propoxyaniline standard.
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Compare the mass spectrum of the sample peak to the standard and to a library spectrum. Key fragments for C₉H₁₂N₂O₃ would be expected, including the molecular ion peak at m/z 196.[1]
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Safety, Handling, and Storage
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[7]
-
Handling: Avoid creating dust.[4][8] Use appropriate tools for transferring the solid. After handling, wash hands thoroughly.[7] Contaminated clothing should be removed immediately.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from strong oxidizing agents and acids.[8]
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Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This typically involves using a licensed professional waste disposal service.[7] Do not allow the material to enter drains or waterways.[6]
Conclusion
5-Nitro-2-propoxyaniline (CAS: 553-79-7) is a molecule with a dual identity. Historically, it was a prominent artificial sweetener, but toxicological concerns have relegated this application to the past. Today, its value lies in its utility as a chemical scaffold for creating sophisticated molecular probes used to investigate biological systems, such as gustatory receptors. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for any scientist or researcher intending to work with this versatile compound.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11118, 5-Nitro-2-propoxyaniline. Available from: [Link]
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ResearchGate (2017). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Available from: [Link]
- Google Patents (2020). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
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DrugFuture (n.d.). 5-Nitro-2-propoxyaniline. Available from: [Link]
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Wikipedia (n.d.). 4-Nitroaniline. Available from: [Link]
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Carl ROTH (n.d.). Safety Data Sheet: 4-Nitroaniline. Available from: [Link]
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Carl ROTH (n.d.). Safety Data Sheet: 4-Nitroaniline (International Version). Available from: [Link]
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